6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline (CAS 324759-78-6) is a synthetic, heterocyclic small molecule with the molecular formula C24H20BrClN4 and a molecular weight of 479.8 g/mol. It is classified within the 4-phenylquinazoline family, a privileged scaffold in medicinal chemistry frequently employed in the development of kinase inhibitors.

Molecular Formula C24H20BrClN4
Molecular Weight 479.8g/mol
CAS No. 324759-78-6
Cat. No. B415365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline
CAS324759-78-6
Molecular FormulaC24H20BrClN4
Molecular Weight479.8g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
InChIInChI=1S/C24H20BrClN4/c25-18-10-11-21-19(16-18)23(17-6-2-1-3-7-17)28-24(27-21)30-14-12-29(13-15-30)22-9-5-4-8-20(22)26/h1-11,16H,12-15H2
InChIKeyCYTIIBFPTLTFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline (CAS 324759-78-6): A Pre-decorated Quinazoline Scaffold for Kinase-Targeted Library Synthesis


6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline (CAS 324759-78-6) is a synthetic, heterocyclic small molecule with the molecular formula C24H20BrClN4 and a molecular weight of 479.8 g/mol [1]. It is classified within the 4-phenylquinazoline family, a privileged scaffold in medicinal chemistry frequently employed in the development of kinase inhibitors [2]. The compound is characterized by a bromine atom at the 6-position, a phenyl substituent at the 4-position, and a 1-(2-chlorophenyl)piperazine moiety at the 2-position, which distinguishes it from simpler quinazoline cores and provides multiple vectors for further chemical elaboration.

Critical Dependence of Pharmacological Activity on the 2-(4-(2-chlorophenyl)piperazin-1-yl) Motif in 6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline


Generic substitution with other commercially available quinazolines is not feasible because biological activity in this scaffold is exquisitely sensitive to the nature of the 2-position amine [1]. Published structure-activity relationship (SAR) studies on closely related 4-phenylquinazolines demonstrate that the specific 1-(2-chlorophenyl)piperazine element is not a passive solubilizing group; rather, the *ortho*-chlorine substitution on the phenyl ring and the piperazine linker directly influence the compound's binding pose, target selectivity, and intrinsic potency against receptors and kinases [2]. Simply replacing this group with an unsubstituted piperazine or a piperidine analog results in a different chemotype with unpredictable and often significantly diminished activity, precluding interchangeable use in research.

Procurement-Relevant Quantitative Differentiation of 6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline


Distinct Synthetic Utility via the Orthogonally Reactive 6-Bromo Handle Compared to 6-Chloro or 6-Unsubstituted Analogs

The 6-Bromo atom provides a key point of structural and synthetic differentiation. The C-Br bond dissociation energy (approximately 280 kJ/mol) is significantly lower than that of the analogous C-Cl bond (around 340-350 kJ/mol), enabling more efficient and selective oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings [1]. This allows for late-stage diversification at the 6-position under milder conditions compared to the 6-chloro analog 6-chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline, which is often commercially available from the same vendors but requires harsher catalytic systems and can lead to lower yields and reduced functional group tolerance .

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Superior Computational Lipophilicity (cLogP) Profile Over 4-Phenylquinazoline Core for CNS Target Space

The compound exhibits a computed XLogP3-AA value of 6.6, which is a critical differentiator for target product profiles requiring blood-brain barrier (BBB) permeability [1]. The unadorned 4-phenylquinazoline scaffold has a significantly lower XLogP3 of approximately 3.5, which often falls outside the optimal CNS drug lipophilicity window [2]. The elevated lipophilicity of the target compound, driven by the 1-(2-chlorophenyl)piperazine group, positions it ideally for CNS-targeted probe development, increasing the likelihood of passive BBB penetration.

Physicochemical Property Lipophilicity CNS Drug Design

Commercially Offered Purity Benchmarking Against Standard Screening-Grade Compounds

The compound is commercially available with a specified purity of ≥95% (HPLC), as documented by multiple suppliers . This purity level meets or exceeds the industry-standard threshold of 95% required for primary high-throughput screening (HTS) libraries, which is critical to avoid false positives from contaminants [1]. In contrast, many structurally similar, less common quinazoline analogs are often only commercially available at lower purities (e.g., 90% or technical grade), necessitating costly in-house re-purification that can lead to significant material loss.

Quality Control Purity Procurement

Prioritized Application Scenarios for 6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline Based on Quantitative Evidence


Late-Stage Diversification in Kinase-Focused Library Synthesis

The quantitative advantage of the C-Br bond (BDE ~60-70 kJ/mol lower than C-Cl) directly supports the use of this compound as a substrate for late-stage palladium-catalyzed cross-coupling. Researchers aiming to explore SAR at the 6-position of the quinazoline core should procure this compound over the 6-chloro or 6-hydro analogs due to the predictable, milder, and higher-yielding diversification reactions it enables [1].

CNS-Penetrant Probe Development Leveraging High Lipophilicity

With a computed XLogP3 of 6.6, this compound is differentiated from the core 4-phenylquinazoline (cLogP ~3.5) and is statistically more likely to exhibit brain penetration. This makes it a preferred starting point for projects targeting CNS-localized kinases or receptors, where achieving adequate free brain concentrations is a primary hurdle [2].

Direct Deployment in High-Throughput Screening (HTS) Campaigns

The commercially guaranteed purity of ≥95% meets the essential quality benchmark for HTS. Procurement of this compound allows for immediate dissolution and assay plating, avoiding the project delays and resource drain of re-purifying lower-grade alternatives like 6-chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline, which is often supplied at lower purity levels .

Quote Request

Request a Quote for 6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.